Ethyl 1,2,3-thiadiazole-5-carboxylate
Overview
Description
Ethyl 1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle. This compound is part of the 1,2,3-thiadiazole family, which is known for its versatile biological activities, including antifungal, antiviral, insecticidal, antiamoebic, and anticancer properties . The presence of the 1,2,3-thiadiazole moiety makes it a significant pharmacophore in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 1,2,3-thiadiazole-5-carboxylate is a bioactive nitrogen-containing heterocycle 1,2,3-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that 1,2,3-thiadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,3-thiadiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
1,2,3-thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,2,3-thiadiazole-5-carboxylate can be synthesized using various methods. One common approach involves the Hurd-Mori cyclization, which is a [3+2] cycloaddition reaction . Other methods include ultrasound and microwave-assisted synthesis, multi-component reactions, metal-free conditions, and oxidative coupling . These methods offer different advantages in terms of yield, reaction time, and environmental impact.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that can be optimized for high yield and purity. The use of heterogeneous catalysis and green chemistry principles is becoming increasingly popular to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1,2,3-thiadiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antifungal, antiviral, and insecticidal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and plant activators.
Comparison with Similar Compounds
Ethyl 1,2,3-thiadiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar structure but with a methyl group at the 4-position.
1,2,3-thiadiazole bearing hydrazone derivatives: Known for their potent fungicidal activity.
2-(4’-methyl-1’,2’,3’-thiadiazol)-5-substituted-1,3,4-oxadiazole derivatives: Another class of compounds with significant biological activities.
This compound stands out due to its unique combination of biological activities and its potential for use in various scientific and industrial applications .
Properties
IUPAC Name |
ethyl thiadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-6-7-10-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZZCUPPIUETNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193995 | |
Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-14-5 | |
Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4100-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1,2,3-thiadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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